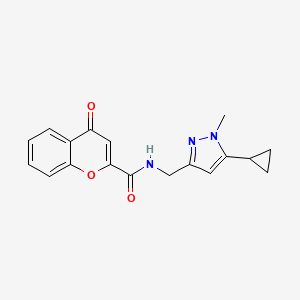

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-21-14(11-6-7-11)8-12(20-21)10-19-18(23)17-9-15(22)13-4-2-3-5-16(13)24-17/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXURKBAJXWKRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position. The chromene moiety can be synthesized separately and then coupled with the pyrazole derivative using amide bond formation techniques.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles or chromenes.

Scientific Research Applications

Research indicates that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide may exhibit several biological activities, primarily through its interaction with specific molecular targets. The following are notable areas of interest:

Anti-Cancer Properties

Several studies have highlighted the compound's potential in oncology. For instance, related compounds have shown inhibitory effects on matrix metalloproteinases (MMPs), which play crucial roles in cancer cell migration and invasion. A derivative of the chromene scaffold demonstrated inhibition of tumor necrosis factor alpha (TNFα)-induced motility and F-actin formation in breast cancer cells (MDA-MB-231) by downregulating MMP9 expression through the ERK signaling pathway . This suggests that similar derivatives could be explored for their chemotherapeutic potential.

Anti-inflammatory Effects

The compound's structural features may allow it to modulate inflammatory pathways. Pyrazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting specific cytokines and signaling pathways involved in inflammation .

Enzyme Inhibition

This compound may act as an inhibitor for certain protein kinases, similar to other pyrazole derivatives that bind preferentially to activated kinase conformations . This could be significant for developing targeted therapies in diseases where these kinases are dysregulated.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to yield high-purity products. The mechanisms of action are believed to involve:

- Interaction with Enzymes : The compound may modulate enzyme activity, influencing various metabolic pathways.

- Receptor Binding : It could interact with specific receptors, affecting downstream signaling cascades.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, while the chromene moiety may interact with other biological molecules. The exact pathways and targets would depend on the specific application and the derivatives synthesized from this compound.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the chromene-2-carboxamide family, which includes derivatives with varying substituents on the pyrazole and chromene rings. Key structural analogues are summarized below:

Key Observations :

- The target compound’s cyclopropyl-pyrazole group distinguishes it from simpler phenyl or alkyl substituents in analogues like those in . Cyclopropane may enhance metabolic stability or binding affinity due to its rigid geometry.

- Compared to M10 , the absence of a chlorine atom on the chromene ring and the unique pyrazole-methyl-cyclopropyl sidechain may reduce AChE inhibition but improve selectivity for other targets.

Physicochemical Properties

Comparative physicochemical data reveal trends in solubility, stability, and synthetic feasibility:

Key Observations :

- The target compound’s predicted LogP (3.2) suggests moderate lipophilicity, comparable to pyrazole-carboxamide derivatives like 3a , but lower than hybrid 14n . This may balance blood-brain barrier penetration and solubility.

- Low solubility (~0.1 mg/mL) is a common limitation of chromene-carboxamides, necessitating formulation optimization for in vivo studies.

Hypothetical Insights :

- Structural similarity to M10 suggests possible AChE inhibition, but the absence of chlorine and differing sidechains may alter potency.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

- IUPAC Name : this compound

Structural Features

The structure features a pyrazole ring, which is known for its diverse biological activities, and a chromene moiety that contributes to its potential pharmacological effects. The presence of the carboxamide group enhances its solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds often exhibit significant antitumor properties. For instance, studies have shown that pyrazole carboxamides can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly when combined with established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been widely documented. For example, compounds similar to this compound have shown effectiveness against several bacterial strains, including those resistant to conventional antibiotics. This suggests a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation in various models .

Antifungal Activity

Recent investigations into the antifungal activity of pyrazole derivatives indicate promising results against pathogenic fungi. For instance, certain synthesized pyrazole carboxamides displayed moderate to excellent antifungal activity in vitro against multiple fungal strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The presence of electronegative groups on the pyrazole ring enhances antitumor activity.

- Linker Variability : Modifications in the linker between the pyrazole and chromene moieties can significantly affect potency and selectivity against cancer cells.

- Functional Group Influence : Carboxamide groups generally increase solubility and facilitate better interaction with biological targets.

Study 1: Antitumor Efficacy

In a study published in European Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited up to 70% inhibition of cell viability at low micromolar concentrations .

Study 2: Antimicrobial Activity Assessment

A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives against resistant bacterial strains. The study found that certain compounds showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative treatments .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting pyrazole-thiol derivatives (e.g., 5-substituted pyrazole intermediates) with chloromethyl chromene-carboxamide in the presence of K₂CO₃ as a base and DMF as a solvent at room temperature . For optimized yields, ultrasonic-assisted methods (e.g., 4-hour sonication in ethanol with Yb(OTf)₃ catalysis) can reduce reaction times and minimize side products .

Q. How can the structural identity of the compound be confirmed post-synthesis?

- Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Characterize aromatic protons (δ 6.5–8.5 ppm for chromene) and cyclopropane protons (δ 1.0–1.5 ppm) .

- Mass spectrometry (EI) : Confirm molecular ion peaks and fragmentation patterns (e.g., m/z 400–500 range for related pyrazole-carboxamides) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally similar pyrazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity (e.g., enzyme inhibition or anticancer effects)?

- Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Reference protocols for related pyrazole-carboxamides show IC₅₀ values in the µM range .

- Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., COX-2) using fluorometric or colorimetric substrates. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Q. What strategies are effective for resolving contradictions in SAR (Structure-Activity Relationship) data?

- Answer :

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains). Compare docking scores with experimental IC₅₀ values to validate hypotheses .

- Meta-analysis : Cross-reference data from analogs (e.g., 3-methylisoxazole or chromene derivatives) to identify conserved pharmacophores. For example, cyclopropane substitution may enhance metabolic stability but reduce solubility .

Q. How can researchers address low yields or impurities in the final synthetic step?

- Answer :

- Chromatographic purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. For persistent impurities, recrystallize from ethanol/water mixtures .

- Reaction optimization : Adjust stoichiometry (e.g., 1.1 eq. of chloromethyl reagent) or switch to polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .

Q. What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

- Answer :

- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. For example, chromene cores often exhibit moderate bioavailability due to planar aromatic systems .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in aqueous or lipid bilayer environments, focusing on cyclopropane ring flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.